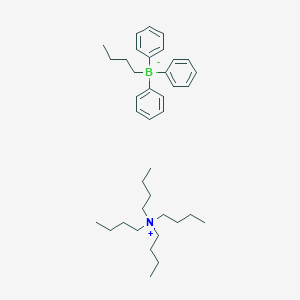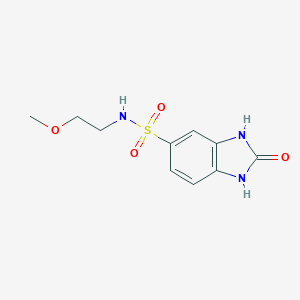
Tetrabutylammonium butyltriphenylborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabutylammonium butyltriphenylborate (TBABTPB) is a chemical compound that is widely used in scientific research applications. It is a quaternary ammonium salt that contains a boron atom, and it has a molecular formula of C32H40BN. TBABTPB is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetonitrile.
Mécanisme D'action
The mechanism of action of Tetrabutylammonium butyltriphenylborate is not well understood. It is believed that Tetrabutylammonium butyltriphenylborate acts as a phase transfer catalyst in organic synthesis reactions by facilitating the transfer of reactants between two immiscible phases. In HPLC and CE, Tetrabutylammonium butyltriphenylborate acts as an ion-pairing reagent by forming ion pairs with charged analytes, which improves their retention and separation.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of Tetrabutylammonium butyltriphenylborate. However, studies have shown that Tetrabutylammonium butyltriphenylborate is not toxic to cells and does not cause significant changes in cell viability or morphology. Tetrabutylammonium butyltriphenylborate has been shown to be a potent inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel, which is implicated in cardiac arrhythmias.
Avantages Et Limitations Des Expériences En Laboratoire
Tetrabutylammonium butyltriphenylborate has several advantages for lab experiments. It is a highly effective phase transfer catalyst, and it can be used in a wide range of organic synthesis reactions. Tetrabutylammonium butyltriphenylborate is also a potent ion-pairing reagent, which makes it useful in HPLC and CE. However, Tetrabutylammonium butyltriphenylborate has some limitations. It is not compatible with water-based reactions, and it may cause interference in some analytical techniques.
Orientations Futures
There are several future directions for Tetrabutylammonium butyltriphenylborate research. One area of interest is the development of new synthetic methods that use Tetrabutylammonium butyltriphenylborate as a catalyst. Another area of interest is the use of Tetrabutylammonium butyltriphenylborate in the synthesis of chiral compounds. Additionally, further studies are needed to understand the mechanism of action of Tetrabutylammonium butyltriphenylborate and its potential toxicity. Finally, Tetrabutylammonium butyltriphenylborate may have applications in the development of new drugs and therapies, and further research in this area is warranted.
Conclusion:
In conclusion, Tetrabutylammonium butyltriphenylborate is a versatile chemical compound that has a wide range of scientific research applications. Its synthesis can be achieved through the reaction of TBAB and BTPB. Tetrabutylammonium butyltriphenylborate is an effective phase transfer catalyst and ion-pairing reagent, and it has been used in organic synthesis reactions, HPLC, and CE. Tetrabutylammonium butyltriphenylborate has some advantages and limitations for lab experiments, and further research is needed to understand its mechanism of action and potential toxicity. Overall, Tetrabutylammonium butyltriphenylborate is an important tool in the field of organic synthesis and analytical chemistry.
Méthodes De Synthèse
The synthesis of Tetrabutylammonium butyltriphenylborate can be achieved through the reaction of tetrabutylammonium bromide (TBAB) with butyltriphenylborate (BTPB). The reaction can be carried out in an organic solvent such as acetonitrile or dichloromethane. The product can be purified through recrystallization or column chromatography. The yield of the reaction is typically high, and the purity of the product can be confirmed through NMR and IR spectroscopy.
Applications De Recherche Scientifique
Tetrabutylammonium butyltriphenylborate has a wide range of scientific research applications. It is commonly used as a phase transfer catalyst in organic synthesis reactions. It can also be used as a reagent in the synthesis of boronic acid derivatives. Tetrabutylammonium butyltriphenylborate has been shown to be an effective catalyst in the synthesis of chiral compounds, and it can be used in asymmetric synthesis reactions. Tetrabutylammonium butyltriphenylborate has also been used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE).
Propriétés
Numéro CAS |
120307-06-4 |
|---|---|
Formule moléculaire |
C38H60BN |
Poids moléculaire |
541.7 g/mol |
Nom IUPAC |
butyl(triphenyl)boranuide;tetrabutylazanium |
InChI |
InChI=1S/C22H24B.C16H36N/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h4-18H,2-3,19H2,1H3;5-16H2,1-4H3/q-1;+1 |
Clé InChI |
CEZMKTBVLJODAE-UHFFFAOYSA-N |
SMILES |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC[N+](CCCC)(CCCC)CCCC |
SMILES canonique |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC[N+](CCCC)(CCCC)CCCC |
Pictogrammes |
Irritant; Environmental Hazard |
Synonymes |
tetrabutylammonium butyltriphenylborate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(1S,2R,3R,4R)-5-cyano-1,2,3,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] acetate](/img/structure/B220931.png)
![3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium](/img/structure/B220938.png)
![N-[3-(dimethylamino)propyl]adamantane-1-carboxamide](/img/structure/B220940.png)




